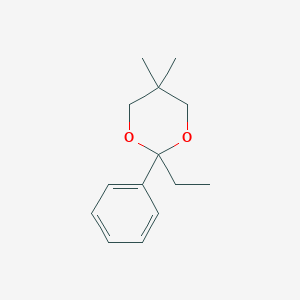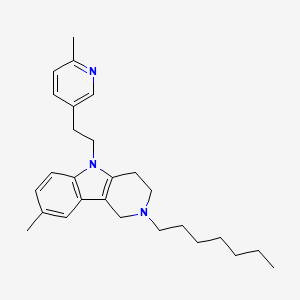
Diethyl (2,2-difluoroethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are typical products of oxidation reactions.
Reduction Products: Phosphine derivatives are formed upon reduction.
Wissenschaftliche Forschungsanwendungen
Diethyl (2,2-difluoroethyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Diethyl (2,2,2-trifluoroethyl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and applications.
Diethyl (2-bromoethyl)phosphonate: Contains a bromoethyl group instead of difluoroethyl, resulting in different chemical behavior and uses.
Uniqueness: Diethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
23466-17-3 |
|---|---|
Molekularformel |
C6H13F2O3P |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1,1-difluoroethane |
InChI |
InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
WMXFVFUDKFMQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




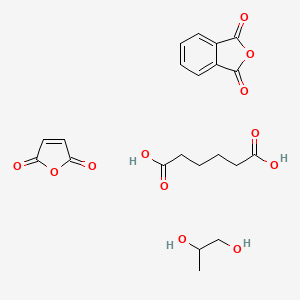


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
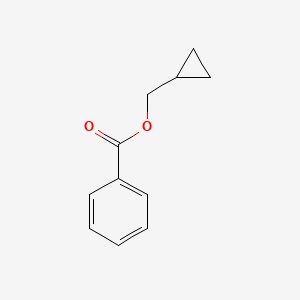
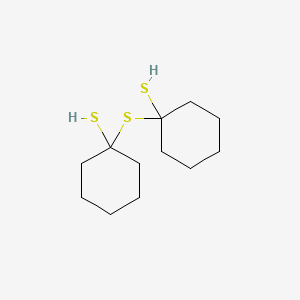
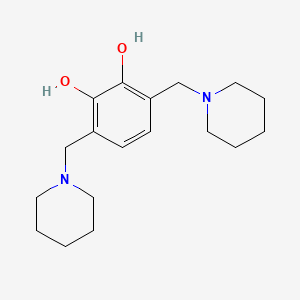
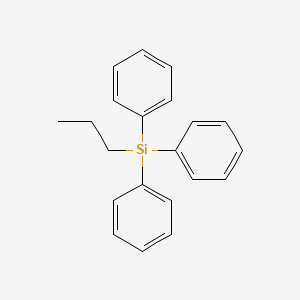
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
